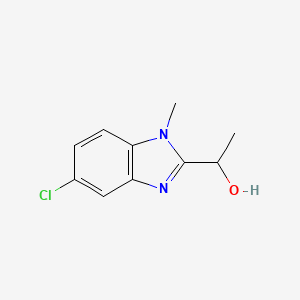
Ácido 5-(4-nitrofenil)pirazina-2,3-dicarboxílico
Descripción general
Descripción
5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid is an organic compound with the molecular formula C12H7N3O6. It is characterized by a pyrazine ring substituted with a nitrophenyl group and two carboxylic acid groups.
Aplicaciones Científicas De Investigación
5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid typically involves the reaction of pyrazine derivatives with nitrobenzene derivatives under specific conditions. One common method involves the use of high-temperature reactions with appropriate catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-(4-aminophenyl)pyrazine-2,3-dicarboxylic acid, while esterification of the carboxylic acids forms corresponding esters .
Mecanismo De Acción
The mechanism of action of 5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine-2,3-dicarboxylic acid: Lacks the nitrophenyl group but shares the pyrazine and carboxylic acid functionalities.
5-(4-Aminophenyl)pyrazine-2,3-dicarboxylic acid: Similar structure but with an amino group instead of a nitro group.
Pyrrolopyrazine derivatives: Contain a pyrazine ring fused with a pyrrole ring, exhibiting different biological activities.
Uniqueness
5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid is unique due to the presence of both nitrophenyl and pyrazine-2,3-dicarboxylic acid moieties, which confer distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
5-(4-nitrophenyl)pyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O6/c16-11(17)9-10(12(18)19)14-8(5-13-9)6-1-3-7(4-2-6)15(20)21/h1-5H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYFKVIKEHVPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)
![N-[(2,4-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B1486628.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)
amine](/img/structure/B1486631.png)

![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)




![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
amine](/img/structure/B1486646.png)

